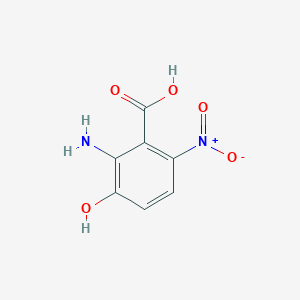

2-Amino-3-hydroxy-6-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-hydroxy-6-nitrobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior and characteristics of structurally related compounds, such as 2-aminobenzoic acids and their derivatives. These compounds are of interest due to their potential applications in the synthesis of functionalized amino acids and their role in crystal structure formation through hydrogen bonding .

Synthesis Analysis

The synthesis of related compounds involves reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids . These reactions showcase the reactivity of aminobenzoic acid derivatives and their potential to form various functionalized structures. Although the synthesis of this compound itself is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using X-ray diffraction methods. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid reveals intermolecular hydrogen bonding forming a cyclic dimer, and a three-center hydrogen bond involving the NH2 group and oxygen atoms of the NO2 group . These findings suggest that this compound may also exhibit interesting hydrogen bonding patterns that could influence its crystal structure.

Chemical Reactions Analysis

The chemical reactions of aminobenzoic acid derivatives are diverse. For example, 4-aminobenzoic acid acts as an organic catalyst in the conversion of α,β-acetylenic γ-hydroxy nitriles to furanones . This demonstrates the potential catalytic properties of aminobenzoic acids in chemical transformations. The reactivity of the nitro group and the amino group in these compounds suggests that this compound could participate in a variety of chemical reactions, possibly including nitration, reduction, and the formation of amides or esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals indicate robust hydrogen bonding interactions . These interactions are crucial for the formation of supramolecular structures such as tubes and chains. The thermal properties and IR spectrum of 5-amino-2-nitrobenzoic acid have also been discussed, providing insights into the stability and vibrational modes of these compounds . These properties are essential for understanding the behavior of this compound under different conditions.

Applications De Recherche Scientifique

Conjugates of Natural Compounds with Nitroxyl Radicals

Research has shown that conjugates of natural compounds with nitroxyl radicals, which include derivatives of nitrobenzoic acid, have potential as pharmacological agents. The synthesis and study of these "hybrid" compounds have demonstrated that the introduction of a nitroxyl radical can enhance biological activity, modify it, decrease toxicity, or increase selective cytotoxicity. This suggests that 2-Amino-3-hydroxy-6-nitrobenzoic acid could have applications in drug development, especially in creating new pharmacological agents with improved efficacy and safety profiles (Grigor’ev, Tkacheva, & Morozov, 2014).

Degradation Studies of Pharmaceutical Compounds

Another area of application is in the study of the degradation processes of pharmaceuticals. Research on similar compounds, such as nitisinone, has involved analyzing stability, degradation pathways, and by-products using advanced analytical techniques like LC-MS/MS. These studies are crucial for understanding the environmental impact of pharmaceuticals and for developing methods to mitigate their presence in water sources. The insights from these studies can be applied to research involving this compound to assess its stability and environmental impact (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Antioxidant Activity Analysis

The evaluation of antioxidant activity is another significant application. Various assays, such as the ABTS and DPPH tests, are used to determine the antioxidant capacity of compounds. Research on these methodologies provides insights into the potential antioxidant activities of nitrobenzoic acid derivatives, including this compound. Such compounds could be of interest in food engineering, medicine, and pharmacy due to their potential health benefits (Munteanu & Apetrei, 2021).

Environmental and Health Impact Studies

Research on the environmental and health impacts of chemical compounds, including parabens and their derivatives, which share functional groups with nitrobenzoic acid derivatives, highlights the importance of understanding the fate, behavior, and potential risks associated with these substances. Studies on parabens, for example, focus on their use as preservatives, their biodegradability, and their effects as endocrine disruptors. Insights from these studies could guide research on the safety and environmental impact of this compound (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

2-Amino-3-hydroxy-6-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mécanisme D'action

Target of Action

It’s known that nitroaromatic compounds, a class to which this compound belongs, are often involved in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

These compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

JS46 is involved in the catabolism of 3-nitrobenzoic acid .

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

Nitroaromatic compounds have been found to exhibit various biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

It’s known that the reaction conditions can significantly influence the outcomes of reactions involving nitroaromatic compounds .

Propriétés

IUPAC Name |

2-amino-3-hydroxy-6-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLOPKSFOYISMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)

![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)